Neocryptolepine

antitumor cytotoxicity leukemia

Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) is a tetracyclic indoloquinoline alkaloid isolated from Cryptolepis sanguinolenta, structurally isomeric with the more abundant co-metabolite cryptolepine. While both alkaloids share a planar aromatic core capable of DNA intercalation, neocryptolepine's distinct ring orientation (indole vs.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 114414-78-7
Cat. No. B1663133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocryptolepine
CAS114414-78-7
SynonymsNSC-687967;  5-Methylindolo[2,3-b]quinoline
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43
InChIInChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3
InChIKeyPZIIKMBOSNKNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neocryptolepine (CAS 114414-78-7): A Differentiated Indoloquinoline Scaffold for Antimalarial and Anticancer Lead Optimization


Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) is a tetracyclic indoloquinoline alkaloid isolated from Cryptolepis sanguinolenta, structurally isomeric with the more abundant co-metabolite cryptolepine [1]. While both alkaloids share a planar aromatic core capable of DNA intercalation, neocryptolepine's distinct ring orientation (indole vs. quinoline connectivity) fundamentally alters its biological profile—reducing cytotoxicity by approximately 4-fold relative to cryptolepine in leukemia cell models and attenuating topoisomerase II poisoning activity [2]. This differential cytotoxicity, combined with retained antiplasmodial and antitumor potential, positions neocryptolepine as a preferred starting scaffold for medicinal chemistry programs that require a wider therapeutic window than cryptolepine-based leads can offer [3].

Why Neocryptolepine Cannot Be Substituted by Cryptolepine or Other In-Class Indoloquinolines


Indoloquinoline alkaloids from Cryptolepis sanguinolenta are often treated as interchangeable antimalarial or cytotoxic leads, yet critical quantitative differences preclude such assumptions. Cryptolepine, the major alkaloid, exhibits approximately 4-fold greater cytotoxicity than neocryptolepine in leukemia cell lines (P388 and HL-60), and this elevated toxicity correlates with stronger DNA intercalation affinity, pronounced topoisomerase II poisoning, and induction of PARP cleavage—a hallmark of apoptosis—whereas neocryptolepine does not trigger this pathway [1]. Isocryptolepine and isoneocryptolepine, while also antiplasmodial, display divergent β-haematin inhibition potencies and DNA-binding profiles that complicate direct substitution [2]. Even within neocryptolepine derivatives, subtle substituent changes at the C2 or C11 position can shift selectivity indices by orders of magnitude (e.g., SI > 1200 for 17i vs. K1 strain) [3]. These data demonstrate that the indoloquinoline scaffold is highly sensitive to structural perturbation, and that neocryptolepine occupies a unique position—offering a balance of target activity and reduced host-cell toxicity that close analogs do not replicate without extensive re-optimization.

Quantitative Differentiation of Neocryptolepine Against Closest Analogs: A Procurement-Relevant Evidence Compilation


Reduced Cytotoxicity vs. Cryptolepine in Human and Murine Leukemia Models

In a direct head-to-head comparison using P388 murine leukemia and HL-60 human leukemia cells, cryptolepine proved approximately 4-fold more cytotoxic than its isomer neocryptolepine, as measured by cell viability assays [1]. Qualitatively, cryptolepine—but not neocryptolepine—induced PARP cleavage, a biochemical marker of apoptosis, indicating divergent cell-death mechanisms [1]. This lower cytotoxicity of neocryptolepine has been mechanistically attributed to its reduced DNA intercalation affinity and attenuated topoisomerase II poisoning compared with cryptolepine [2].

antitumor cytotoxicity leukemia selectivity

Anti-Selectivity: Reduced DNA Intercalation and Topoisomerase II Poisoning vs. Cryptolepine

Neocryptolepine intercalates into DNA preferentially at GC-rich sequences but exhibits a reduced affinity for DNA compared with cryptolepine, as determined by spectroscopic and hydrodynamic methods [1]. In topoisomerase II-mediated DNA cleavage assays, the poisoning activity is slightly more pronounced with cryptolepine than with neocryptolepine [1]. This differential DNA interaction profile provides a molecular rationale for the reduced cytotoxicity of neocryptolepine observed in cellular models.

DNA binding topoisomerase II mechanism of action selectivity

Baseline Antiplasmodial Activity and β-Haematin Inhibition vs. Chloroquine Benchmark

Neocryptolepine (1) exhibited an IC50 of 27.3 μM against a chloroquine-sensitive P. falciparum strain (Ghana), a value comparable to most 2- or 3-substituted derivatives tested in the same study [1]. In the β-haematin formation inhibitory assay, neocryptolepine derivatives demonstrated potency approximately equivalent to chloroquine (IC50 = 18 μM), confirming that inhibition of haemozoin formation contributes to their antiplasmodial mechanism, although their whole-cell activity remained lower than chloroquine [1]. This establishes neocryptolepine as a validated phenotypic hit with a known molecular target pathway, suitable for further optimization.

antimalarial β-haematin Plasmodium falciparum mechanism of action

Scaffold Versatility: Derivatives Achieve Sub-Nanomolar Antiplasmodial Potency with High Selectivity Index

Structure-activity relationship studies on neocryptolepine derivatives have yielded compounds with dramatically improved antiplasmodial activity. Compound 17f showed an IC50 of 2.2 nM against the chloroquine-sensitive NF54 strain with a selectivity index (SI) of 1400; compound 17i demonstrated an IC50 of 2.2 nM against the chloroquine-resistant K1 strain with an SI of 1243 and a resistance index of 0.5 [1]. Further ester-modified derivatives 9c and 12b achieved IC50/SI values of 2.27 nM/361 and 1.81 nM/321 against NF54, respectively, with β-haematin inhibition surpassing chloroquine [2]. These data demonstrate that the neocryptolepine scaffold can be tuned to achieve potency and selectivity levels that rival or exceed clinical antimalarials.

SAR antimalarial selectivity index drug optimization

Differential Topoisomerase II Inhibition Profile: Neocryptolepine Derivatives Spare Human Topoisomerase II

In a study comparing the mechanism of action of cryptolepine and neocryptolepine derivatives, 2-bromoneocryptolepine—a representative neocryptolepine derivative—showed no inhibition of human topoisomerase II, in contrast to cryptolepine which is a known topoisomerase II poison [1]. This loss of topoisomerase II inhibitory activity was accompanied by low affinity for DNA (DNA-methylgreen assay) and the absence of detectable cytotoxicity (IC50 > 32 μM against MRC-5 cells), while retaining antiplasmodial activity (IC50 = 4.0 μM against chloroquine-resistant P. falciparum) [1]. The combination of preserved antiplasmodial efficacy with abolished human topoisomerase II inhibition represents a critical safety differentiation.

topoisomerase II selectivity safety pharmacology antimalarial

Gastric Cancer Cytotoxicity: Neocryptolepine Derivatives Achieve Nanomolar Potency Against AGS Cells

A comprehensive review of 228 neocryptolepine derivatives identified several compounds with potent cytotoxicity against gastric cancer AGS cells. Derivatives 43, 65, 93, and 96 achieved IC50 values of 43 nM, 148 nM, 2.9 μM, and 4.5 μM, respectively [1]. Notably, 8-fluoroneocryptolepine demonstrated greater selectivity and cytotoxicity against AGS cells than clinical comparators cisplatin (CIS) and 5-fluorouracil (5-FU), with reduced toxicity toward normal gastric epithelial GES-1 cells compared to the parent neocryptolepine [2]. This establishes the neocryptolepine core as a viable starting point for developing gastric cancer therapeutics with potential advantages over standard-of-care agents.

anticancer gastric cancer AGS cells cisplatin comparator

High-Impact Application Scenarios for Neocryptolepine: From Antimalarial Lead Optimization to Targeted Oncology


Antimalarial Lead Optimization Targeting Chloroquine-Resistant Strains with High Selectivity Requirements

Research groups developing next-generation antimalarials against chloroquine-resistant P. falciparum (K1 strain) can utilize neocryptolepine as a core scaffold for C2/C11 side-chain diversification. The scaffold has demonstrated that rational substitution can yield derivatives with IC50 values as low as 2.2 nM and selectivity indices exceeding 1200 [1]. This scenario is particularly relevant for programs that require compounds with resistance indices below 0.5—a benchmark achieved by derivative 17i but not by chloroquine or cryptolepine-based leads.

Non-Genotoxic Antimalarial Development Through Topoisomerase II De-Risking

For antimalarial programs concerned with genotoxicity liabilities inherent to DNA-intercalating agents, neocryptolepine derivatives such as 2-bromoneocryptolepine offer a validated pathway to compounds that completely lack human topoisomerase II inhibitory activity while retaining micromolar antiplasmodial potency [2]. This application scenario is ideal for teams seeking to satisfy regulatory safety pharmacology requirements early in lead optimization by selecting a scaffold with proven separability between target activity and DNA-damaging off-target effects.

Gastric Cancer Drug Discovery with Nanomolar Potency and Improved Selectivity Over Normal Epithelium

Oncology-focused laboratories targeting gastric adenocarcinoma can build focused libraries around the neocryptolepine core, leveraging established SAR showing that specific substituents (e.g., 8-fluoro substitution) deliver nanomolar IC50 values against AGS cells with selectivity over normal gastric GES-1 cells that exceeds both the parent compound and clinical agents cisplatin and 5-FU [3]. This scenario supports hit-to-lead campaigns in gastric cancer, where current therapies suffer from narrow therapeutic indices.

Multi-Parasitic Lead Discovery Leveraging Neocryptolepine's Broad Antiprotozoal Spectrum

Neocryptolepine and its derivatives have demonstrated activity not only against Plasmodium spp. but also against Trypanosoma brucei and T. cruzi, with certain 2-substituted derivatives exhibiting antitrypanosomal activity in the micromolar range in the absence of cytotoxicity [2]. For neglected tropical disease programs, procuring neocryptolepine as a multi-target starting point enables parallel screening against kinetoplastid parasites, maximizing the return on synthetic chemistry investment and increasing the probability of identifying a development candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neocryptolepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.